molecular formula C13H10N4O B11871940 4-Azafluoren-9-one semicarbazone CAS No. 110576-19-7

4-Azafluoren-9-one semicarbazone

Cat. No.: B11871940
CAS No.: 110576-19-7
M. Wt: 238.24 g/mol
InChI Key: MZQDDITUOSGYOT-UHFFFAOYSA-N
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Description

4-Azafluoren-9-one semicarbazone is a chemical compound derived from 4-azafluoren-9-one and semicarbazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azafluoren-9-one semicarbazone typically involves the reaction of 4-azafluoren-9-one with semicarbazide under specific conditions. One common method is the one-pot synthesis, where aldehydes or ketones react with hydrazine hydrate and phenylisocyanate in methanol . The structure of the resulting products is confirmed using techniques such as Fourier transform infrared spectroscopy, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Azafluoren-9-one semicarbazone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-azafluoren-9-one semicarbazone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form complexes with various metal ions, which can influence biological processes and chemical reactions . The exact molecular targets and pathways are still under investigation, but its ability to act as a ligand and form stable complexes is a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azafluoren-9-one semicarbazone is unique due to its combined structural features of 4-azafluoren-9-one and semicarbazide This combination imparts specific chemical and biological properties that are not present in the individual components

Properties

CAS No.

110576-19-7

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

1H-indeno[1,2-b]pyridin-5-yliminourea

InChI

InChI=1S/C13H10N4O/c14-13(18)17-16-12-9-5-2-1-4-8(9)11-10(12)6-3-7-15-11/h1-7,15H,(H2,14,18)

InChI Key

MZQDDITUOSGYOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC=CN3)C(=C2C=C1)N=NC(=O)N

Origin of Product

United States

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